(2E)-3-[2-Chloro-4-(4-chlorophenoxy)phenyl]prop-2-enoic acid
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Overview
Description
(2E)-3-[2-Chloro-4-(4-chlorophenoxy)phenyl]prop-2-enoic acid is an organic compound that belongs to the class of chlorinated phenoxy acids. This compound is characterized by the presence of two chlorine atoms and a phenoxy group attached to a phenyl ring, which is further connected to a propenoic acid moiety. The compound’s structure imparts unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-Chloro-4-(4-chlorophenoxy)phenyl]prop-2-enoic acid typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with 2-chloro-4-fluorobenzene in the presence of a base such as potassium carbonate. This reaction forms 2-chloro-4-(4-chlorophenoxy)benzene.
Formation of the Propenoic Acid Moiety: The intermediate is then subjected to a Heck reaction with acrylic acid in the presence of a palladium catalyst. The reaction conditions include a temperature range of 80-100°C and a reaction time of 12-24 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the initial phenoxy intermediate formation.
Continuous Flow Systems: Continuous flow systems are employed for the Heck reaction to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-Chloro-4-(4-chlorophenoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted phenoxy acids.
Scientific Research Applications
(2E)-3-[2-Chloro-4-(4-chlorophenoxy)phenyl]prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of herbicides and pesticides due to its ability to disrupt plant growth.
Mechanism of Action
The mechanism of action of (2E)-3-[2-Chloro-4-(4-chlorophenoxy)phenyl]prop-2-enoic acid involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems.
Pathways Involved: It interferes with the biosynthesis of essential biomolecules, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Another chlorinated phenoxy compound with similar structural features.
4-Chloro-2-nitrophenol: Shares the phenoxy and chlorine moieties but differs in the position of the nitro group.
Uniqueness
(2E)-3-[2-Chloro-4-(4-chlorophenoxy)phenyl]prop-2-enoic acid is unique due to its specific substitution pattern and the presence of the propenoic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-3-[2-chloro-4-(4-chlorophenoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c16-11-3-6-12(7-4-11)20-13-5-1-10(14(17)9-13)2-8-15(18)19/h1-9H,(H,18,19)/b8-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBHUMNBPHPRSW-KRXBUXKQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)C=CC(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)/C=C/C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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